N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
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Description
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 , the catalytic engine of the PRC2 complex . It binds to EZH2 and inhibits its function, thereby preventing the methylation of histone 3 .
Biochemical Pathways
By inhibiting EZH2, the compound disrupts the normal functioning of the PRC2 complex . This leads to a decrease in the methylation of histone 3, which in turn affects the transcriptional silencing controlled by PRC2 . The downstream effects of this disruption can vary depending on the specific cellular context.
Pharmacokinetics
It is known that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that allow it to reach its target in vivo.
Result of Action
The inhibition of EZH2 by the compound leads to a disruption in the normal functioning of the PRC2 complex . This can result in changes in gene expression patterns, potentially reversing the transcriptional silencing associated with certain malignancies .
Biological Activity
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : C18H23N5O2
- Molecular Weight : 341.4 g/mol
- CAS Number : 2034470-16-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various isoxazole derivatives. For instance, compounds similar to this compound have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
Compounds with similar structural motifs have demonstrated significant anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For example, derivatives with piperidine moieties have been associated with enhanced activity against tumor cells .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or interact with cellular targets. Molecular docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression and microbial resistance .
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of isoxazole derivatives, including those structurally related to the compound . The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways . The most potent compounds exhibited IC50 values in the low micromolar range.
Study 2: Antimicrobial Screening
In another investigation, the compound was tested against a panel of bacterial strains. Results showed that it significantly reduced bacterial growth at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis .
Data Table: Biological Activity Summary
Activity Type | Tested Against | IC50/EC50 Values | Mechanism |
---|---|---|---|
Antibacterial | Salmonella typhi | 10 µg/mL | Cell wall synthesis inhibition |
Anticancer | Various cancer cell lines | Low micromolar | Apoptosis induction via caspases |
Enzyme Inhibition | Acetylcholinesterase | IC50 < 10 µM | Competitive inhibition |
Properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-10-13(11(2)25-21-10)14(23)17-9-12-18-15(20-16(19-12)24-3)22-7-5-4-6-8-22/h4-9H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYUJGBAZDGZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.